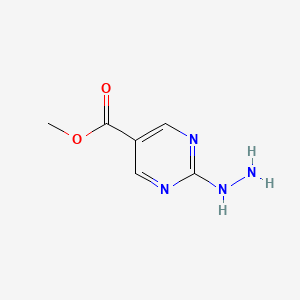
Methyl 2-hydrazino-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydrazino-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C6H8N4O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydrazino-5-pyrimidinecarboxylate typically involves the reaction of methyl esters of 2-substituted 5-pyrimidinecarboxylic acids with hydrazine hydrate. The reaction is carried out at low temperatures, usually between 0-5°C, to ensure the nucleophilic substitution of readily eliminating groups at the position 2 of the pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydrazino-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing other substituents on the pyrimidine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrazine hydrate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions may produce oxidized forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 2-hydrazino-5-pyrimidinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with potential antiviral, anticancer, and antimicrobial properties.
Biological Research: The compound is studied for its potential neuroprotective and anti-neuroinflammatory effects, making it a candidate for research into treatments for neurodegenerative diseases.
Materials Science: It is used in the development of new materials with specific chemical properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of Methyl 2-hydrazino-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound inhibits endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions help reduce neuronal damage and inflammation, providing potential therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 2-hydrazino-5-pyrimidinecarboxylate include other pyrimidine derivatives such as:
- Methyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
Uniqueness
This compound is unique due to its specific hydrazino substitution at the 2-position of the pyrimidine ring. This substitution imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
38373-50-1 |
|---|---|
Fórmula molecular |
C6H8N4O2 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
methyl 2-hydrazinylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-12-5(11)4-2-8-6(10-7)9-3-4/h2-3H,7H2,1H3,(H,8,9,10) |
Clave InChI |
YRZJVIZAAMAPCK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(N=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


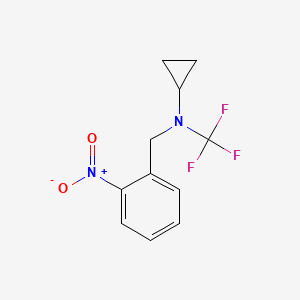
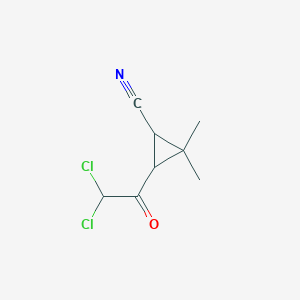
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)



![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
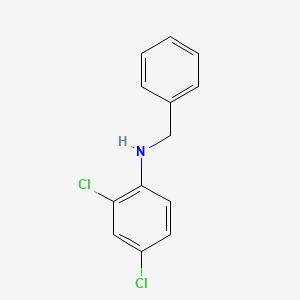
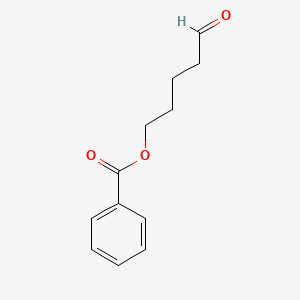
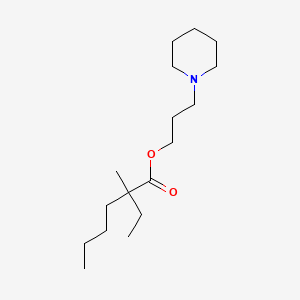
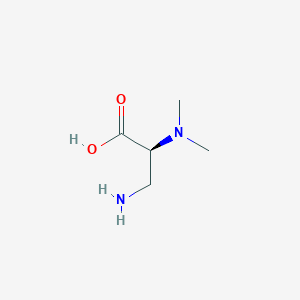
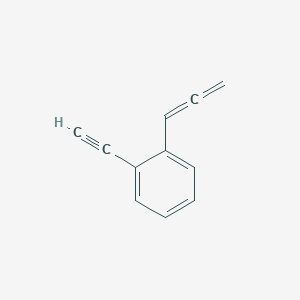
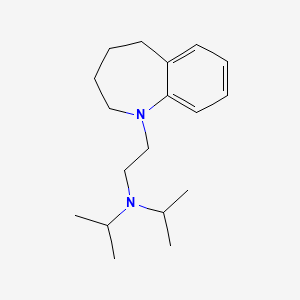
![[(2,2,2-Trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13948969.png)
